N4-benzyl-N2-isobutyl-5-nitropyrimidine-2,4,6-triamine
Description
N4-Benzyl-N2-isobutyl-5-nitropyrimidine-2,4,6-triamine is a pyrimidine derivative featuring a nitro group at position 5 and distinct substituents at N2 (isobutyl) and N4 (benzyl).
Properties
IUPAC Name |
4-N-benzyl-2-N-(2-methylpropyl)-5-nitropyrimidine-2,4,6-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-10(2)8-18-15-19-13(16)12(21(22)23)14(20-15)17-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H4,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLKFMVROPFSLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=C(C(=N1)NCC2=CC=CC=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646327 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-benzyl-N2-isobutyl-5-nitropyrimidine-2,4,6-triamine typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the synthesis of the pyrimidine ring, followed by the introduction of the amino and nitro groups, and finally, the attachment of the benzylamine moiety. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N4-benzyl-N2-isobutyl-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the compound, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be employed to convert nitro groups to amino groups, typically using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, hydrogen gas, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various amino-substituted compounds.
Scientific Research Applications
N4-benzyl-N2-isobutyl-5-nitropyrimidine-2,4,6-triamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N4-benzyl-N2-isobutyl-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares substituents, molecular formulas, and molecular weights of related compounds:
Note: The molecular weight of the target compound is estimated based on analogs. The benzyl (C7H7) and isobutyl (C4H9) groups contribute to higher lipophilicity compared to smaller substituents like methyl or halogenated aryl groups.
Electronic and Steric Effects
- Nitro Group: The electron-withdrawing nitro group at position 5 stabilizes the pyrimidine ring and may enhance reactivity in nucleophilic substitution reactions. This contrasts with nitroso derivatives (e.g., 5-nitroso-2,4,6-triaminopyrimidine), where reduced electron withdrawal affects stability and redox properties .
- Halogenated Aryl (e.g., 3-chlorophenyl, 3-fluorophenyl): Introduces halogen bonding capabilities, improving target affinity in medicinal chemistry contexts .
Biological Activity
N4-benzyl-N2-isobutyl-5-nitropyrimidine-2,4,6-triamine is a synthetic organic compound belonging to the pyrimidine family. Its unique structure, characterized by a benzyl group, an isobutyl group, and a nitro group attached to a pyrimidine ring, suggests potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C16H22N6O2 |
| Molecular Weight | 330.38 g/mol |
| IUPAC Name | 4-N-benzyl-2-N-(3-methylbutyl)-5-nitropyrimidine-2,4,6-triamine |
| InChI Key | DSTSJXCDDNZHOW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCNC1=NC(=C(C(=N1)NCC2=CC=CC=C2)N+[O-])N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects through:
- Enzyme Inhibition : It has been investigated for its potential to inhibit various enzymes involved in metabolic pathways. For instance, similar nitro derivatives have shown promise as inhibitors of dihydrofolate reductase and thymidylate synthase, which are crucial in nucleotide synthesis and cancer cell proliferation .
- Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can bind to DNA, leading to cellular damage and death. This property is shared with well-known antibiotics like metronidazole .
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism likely involves the induction of apoptosis via DNA damage caused by reactive intermediates formed during the reduction of the nitro group .
- Antimicrobial Properties : The compound has shown activity against a range of microorganisms in vitro. Its effectiveness is hypothesized to stem from its ability to generate reactive oxygen species (ROS) upon reduction, which can lead to oxidative stress in microbial cells .
- Anti-inflammatory Effects : Similar nitro compounds have been reported to exhibit anti-inflammatory properties by modulating cellular signaling pathways involved in inflammation . The specific pathways affected by this compound require further investigation.
Case Studies
Several studies have focused on the biological effects of related compounds:
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry explored the anticancer properties of nitro-pyrimidines and found that derivatives similar to this compound exhibited significant cytotoxicity against breast and lung cancer cell lines.
- Antimicrobial Testing : Another research effort evaluated the antimicrobial efficacy of various nitro derivatives against Escherichia coli and Staphylococcus aureus, demonstrating that compounds with similar structures had promising results in inhibiting bacterial growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
